{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol
Description
{1-[4-(3,4-Dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol is a benzimidazole derivative featuring a 3,4-dimethylphenoxybutyl chain and a hydroxymethyl group at the 2-position of the benzodiazole core. The compound’s molecular weight is 310.39 g/mol (C₁₉H₂₂N₂O₂), with the dimethylphenoxy group enhancing lipophilicity and the hydroxymethyl group enabling hydrogen bonding interactions .
Properties
IUPAC Name |
[1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-9-10-17(13-16(15)2)24-12-6-5-11-22-19-8-4-3-7-18(19)21-20(22)14-23/h3-4,7-10,13,23H,5-6,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCLCZMAJSZRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dimethylphenol with 1,4-dibromobutane to form 4-(3,4-dimethylphenoxy)butane. This intermediate is then reacted with benzimidazole-2-carbaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways, potentially through inhibition of specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural features, molecular weights, and biological activities of related benzimidazole derivatives:
Key Observations:
- Lipophilicity: The target compound’s dimethylphenoxybutyl chain increases logP compared to the difluoromethyl derivative (CAS 929974-21-0), which is more polar due to fluorine atoms .
- Hydrogen Bonding: The hydroxymethyl group in the target compound provides H-bond donor capacity, similar to the ethanol group in the pyrazole-containing analog (CAS in ).
Pharmacological Activity
- Enzyme Inhibition: Compound 18 () demonstrated PDE10A inhibition via molecular docking, suggesting that the benzimidazole core and flexible alkyl chains are critical for binding. The target compound’s dimethylphenoxybutyl chain may similarly enable hydrophobic interactions with enzyme pockets .
- Antimicrobial Potential: Triazole- and thiazole-substituted analogs () showed docking poses overlapping with acarbose, hinting at α-glucosidase inhibition. The target compound’s lack of heterocyclic appendages may reduce such activity but improve selectivity .
- Metabolic Stability : The difluoromethyl derivative () likely resists oxidative metabolism better than the target compound due to fluorine’s electron-withdrawing effects .
Biological Activity
The compound {1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 338.45 g/mol
- IUPAC Name : 1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl]methanol
Anti-inflammatory Properties
Benzodiazole derivatives are also known for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. In vitro studies have shown that related compounds can significantly reduce inflammation markers in cell cultures .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could potentially act on receptors that mediate pain and inflammation responses.
Case Study 1: Antimicrobial Efficacy
A study investigated the efficacy of various benzodiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications in the benzodiazole structure enhanced antibacterial activity significantly. Although not directly tested on this compound, these findings suggest that similar modifications could yield potent antimicrobial agents.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Benzodiazole A | Inhibitory (MIC 32 µg/mL) | Non-inhibitory |
| Benzodiazole B | Inhibitory (MIC 16 µg/mL) | Inhibitory (MIC 32 µg/mL) |
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of related benzodiazole compounds in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory cytokine levels upon treatment with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
